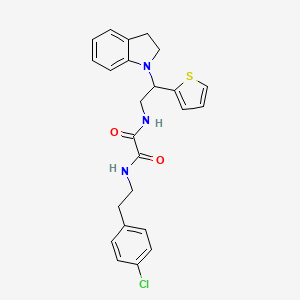

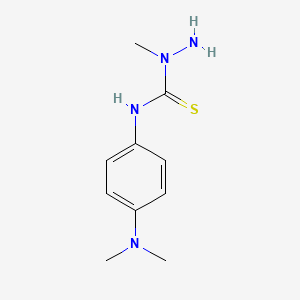

![molecular formula C19H11ClN4O3S B2792902 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896679-61-1](/img/structure/B2792902.png)

4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The molecular formula of this compound is C19H11ClN4O3S, with an average mass of 410.834 Da .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives, including “this compound”, involves several steps . These compounds are efficiently prepared from commercially available substances in moderate to good yields . The synthesis involves a Suzuki reaction with aryl borates at 100°C .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for PI3Kα inhibitory potency . The structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Suzuki reaction with aryl borates at 100°C . The reaction conditions and the nature of the substituents in the initial compounds can significantly affect the yield and properties of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. It is a N-heterocyclic compound with a molecular formula of C19H11ClN4O3S and an average mass of 410.834 Da . The thiazolo[5,4-b]pyridine core in its structure contributes to its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthetic Pathways and Derivatives : Research into similar chemical structures focuses on the synthesis of thiazolo and pyridine derivatives, exploring the reactivity of these compounds with various reagents to produce a wide range of heterocyclic compounds. For example, studies have detailed the synthesis of thiazolopyrimidines and thiazolotriazines from thiazolocarboxamides, highlighting the versatility of these frameworks in generating biologically active molecules (El-Dean, 1992).

Polymer Synthesis : The compound's related structures have been utilized in the synthesis of polymers. Aromatic polyimides with high refractive indices and small birefringences, synthesized from related benzidine derivatives, demonstrate the potential of such chemical frameworks in creating materials with desirable optical properties (Tapaswi et al., 2015).

Biological and Material Applications

Antitumor Activity : Some research focuses on the antitumor activities of compounds with similar structures, such as pyridine and thiazole derivatives. These studies aim to identify new therapeutic agents by exploring the cytotoxicity of synthesized compounds against various cancer cell lines (Haggam et al., 2017).

Heterocyclic Compound Synthesis : The use of related chemical structures in synthesizing heterocyclic compounds suggests potential applications in drug discovery and development. The synthesis of new pyrazolopyridines, pyrazolothienopyridines, and related compounds indicates the role of these structures in creating pharmacologically active molecules (Ghattas et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby disrupting its role in various cellular functions .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is involved in the regulation of cell cycle and growth . By inhibiting PI3K, this compound can disrupt this pathway, leading to potential anti-cancer effects .

Result of Action

The result of the compound’s action is the potent inhibition of PI3K. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition disrupts the PI3K/AKT/mTOR pathway, potentially leading to anti-cancer effects .

Eigenschaften

IUPAC Name |

4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZQCCFOMEBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

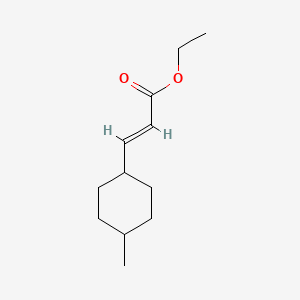

![3-(3,4-Dimethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2792820.png)

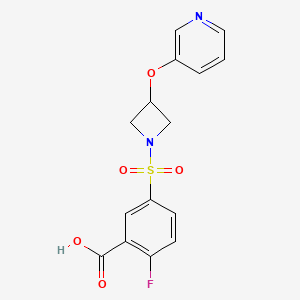

![2-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2792821.png)

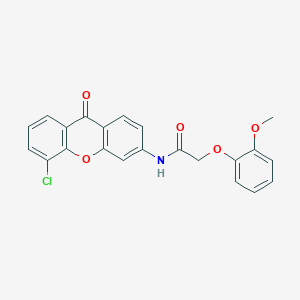

![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)